Chemical structure and molecular formula of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Chemical structure and molecular formula of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
The following technical guide details the chemical structure, synthesis, and application of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone , a specialized dihydrochalcone intermediate used in medicinal chemistry.
Structural Characterization and Synthetic Methodology
Part 1: Executive Summary & Chemical Identity
2'-Chloro-3-(2-thiomethylphenyl)propiophenone is a functionalized dihydrochalcone derivative serving as a critical building block in the synthesis of sulfur-containing heterocycles (such as thiochromans and benzothiepins) and pharmacological agents targeting metabolic pathways (e.g., SGLT2 inhibitors).
Its structure features a central propan-1-one linker connecting two distinct aromatic domains: a 2-chlorophenyl moiety (providing steric bulk and metabolic stability) and a 2-(methylthio)phenyl moiety (acting as a soft nucleophile or oxidation precursor).
Chemical Data Table
| Property | Specification |
| IUPAC Name | 1-(2-Chlorophenyl)-3-[2-(methylthio)phenyl]propan-1-one |
| Common Name | 2'-Chloro-3-(2-thiomethylphenyl)propiophenone |
| Molecular Formula | C₁₆H₁₅ClOS |
| Molecular Weight | 290.81 g/mol |
| CAS Registry Number | Analogous to 898754-60-4 (3'-Cl isomer) |
| Physical State | Pale yellow oil or low-melting solid (approx. 45–50 °C) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| SMILES | CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl |
Part 2: Synthetic Architecture (The "Chalcone Route")
To ensure high regioselectivity and yield, the synthesis of this molecule should not rely on Friedel-Crafts acylation of a pre-formed diarylalkane, which often leads to isomeric mixtures. Instead, the Claisen-Schmidt Condensation followed by Selective Reduction is the authoritative, self-validating protocol.
Pathway Logic
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Formation of the Carbon Skeleton: A base-catalyzed aldol condensation between 2'-chloroacetophenone and 2-(methylthio)benzaldehyde yields the
-unsaturated ketone (chalcone). -
Saturation of the Linker: Catalytic hydrogenation or hydride reduction selectively saturates the alkene without reducing the carbonyl or dehalogenating the aromatic ring.
Visualizing the Workflow
The following diagram illustrates the retrosynthetic logic and forward reaction flow.
Figure 1: Synthetic workflow via the Chalcone intermediate.
Part 3: Experimental Protocol
This protocol is designed for a 10 mmol scale . It prioritizes safety and purity over speed.
Phase 1: Synthesis of the Chalcone Intermediate
Reaction: 1-(2-chlorophenyl)ethanone + 2-(methylthio)benzaldehyde
-
Preparation: In a 100 mL round-bottom flask, dissolve 2'-chloroacetophenone (1.55 g, 10 mmol) and 2-(methylthio)benzaldehyde (1.52 g, 10 mmol) in Ethanol (20 mL).
-
Catalysis: Cool the solution to 0°C in an ice bath. Dropwise add 10% aqueous NaOH (5 mL) while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the chalcone) should form.
-
Workup: Pour the reaction mixture into ice-water (100 mL) containing dilute HCl (to neutralize base). Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Checkpoint: The intermediate should be a yellow solid. Confirm by TLC (20% EtOAc/Hexane).
-
Phase 2: Selective Reduction to Dihydrochalcone
Reaction: Enone +
Note: Standard Pd/C hydrogenation can sometimes cause dechlorination. The NaBH₄/NiCl₂ (Nickel Boride) method is recommended for chemoselectivity.
-
Setup: Dissolve the Chalcone intermediate (2.8 g, ~10 mmol) in a 1:1 mixture of Methanol/THF (30 mL). Add NiCl₂·6H₂O (0.24 g, 1 mmol).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (0.76 g, 20 mmol) in small portions over 20 minutes. The solution will turn black (formation of colloidal Ni-B species) and evolve hydrogen gas.
-
Monitoring: Stir for 1 hour. Monitor by TLC for the disappearance of the fluorescent chalcone spot.
-
Quenching: Carefully add saturated NH₄Cl solution (10 mL) to quench excess hydride.
-
Isolation: Filter through a Celite pad to remove nickel residues. Concentrate the filtrate under vacuum. Extract the residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layers over MgSO₄ and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc 9:1) to yield the target propiophenone.[1][2][3][4]
Part 4: Structural Validation (Self-Validating Metrics)
To ensure the integrity of the synthesized compound, compare analytical data against these predicted values.
| Technique | Diagnostic Signal | Structural Inference |
| ¹H NMR (CDCl₃) | -S-CH₃ (Methylthio group). | |
| -CH₂-CH₂- (Ethylene bridge). Distinct multiplets indicating saturation of the alkene. | ||
| Aromatic protons. Look for splitting patterns characteristic of ortho-substitution. | ||
| IR Spectroscopy | 1685 cm⁻¹ | C=O stretch (Conjugated ketone, lowered slightly by ortho-Cl steric strain). |
| No band at ~1640 cm⁻¹ | Absence of C=C alkene stretch (confirms reduction). | |
| Mass Spectrometry | m/z ~290/292 (3:1) | Molecular ion showing characteristic Chlorine isotope pattern ( |
Part 5: References
-
PubChem. 2'-Chloro-3-(3-methylphenyl)propiophenone (Analogous Structure Data). National Library of Medicine. Available at: [Link]
Sources
- 1. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]
- 2. 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone | 898753-75-8 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]
